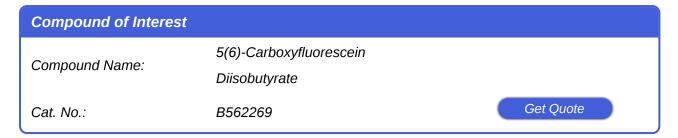


## An In-depth Technical Guide to 5(6)-Carboxyfluorescein Diisobutyrate (CFDI)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, applications, and handling of **5(6)-Carboxyfluorescein Diisobutyrate**, a protected derivative of the widely used fluorophore, 5(6)-Carboxyfluorescein (FAM). This document is intended to serve as a technical resource for professionals in research and development who utilize fluorescent labeling techniques.

## **Core Chemical Properties and Structure**

**5(6)-Carboxyfluorescein Diisobutyrate** (CFDI) is a derivative of carboxyfluorescein where the phenolic hydroxyl groups are acylated with isobutyric acid.[1] This protection strategy is crucial for applications such as solid-phase peptide synthesis, as it prevents the self-condensation and formation of fluorophore oligomers that can occur during the carboxyl activation steps required for labeling.[1] The isobutyryl protecting groups render the molecule non-fluorescent until they are removed, typically with piperidine.[1]

The compound is a mixture of two isomers, the 5-carboxy and 6-carboxy positional isomers, arising from the synthesis of the parent carboxyfluorescein molecule.

Table 1: Physical and Chemical Properties of **5(6)-Carboxyfluorescein Diisobutyrate** 



Property	Value	Reference	
Alternate Names	CFDI	[2][3]	
Molecular Formula	C29H24O9	[2][3]	
Molecular Weight	516.50 g/mol	[2][3]	
Appearance	Crystalline solid	[4]	
Purity	≥90% (mixture of isomers)	[4]	

For context, the properties of the deprotected, fluorescent form, 5(6)-Carboxyfluorescein, are provided below.

Table 2: Physical and Chemical Properties of 5(6)-Carboxyfluorescein (FAM)

Property	Value	Reference	
Synonyms	5(6)-FAM	[4][5]	
Molecular Formula	C21H12O7	[4][5]	
Molecular Weight	376.3 g/mol	[4][5]	
CAS Number	72088-94-9	[4][5][6]	
Appearance	Yellow-orange crystalline solid	[4][7]	
Storage	-20°C, protect from light	[4]	
рКа	6.5	[7]	

## **Solubility**

The solubility of these compounds is critical for preparing stock solutions for experimental use.

Table 3: Solubility Data for 5(6)-Carboxyfluorescein (FAM)



Solvent	Approximate Solubility	Reference	
Ethanol	5 mg/mL	[4][5]	
Dimethylformamide (DMF)	1 mg/mL	[5]	
Dimethyl sulfoxide (DMSO)	0.5 mg/mL	[4][5]	
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[4][5]	
Water (pH > 6)	Soluble	[7]	

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol or DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

## **Spectral Properties**

The key characteristic of carboxyfluorescein is its bright green fluorescence, which is pH-dependent. The fluorescence emission increases in the physiological pH range of 6 to 7.4.[6][8] The diisobutyrate-protected form (CFDI) is not fluorescent until the protecting groups are removed.[1]

Table 4: Spectral Properties of 5(6)-Carboxyfluorescein (FAM)



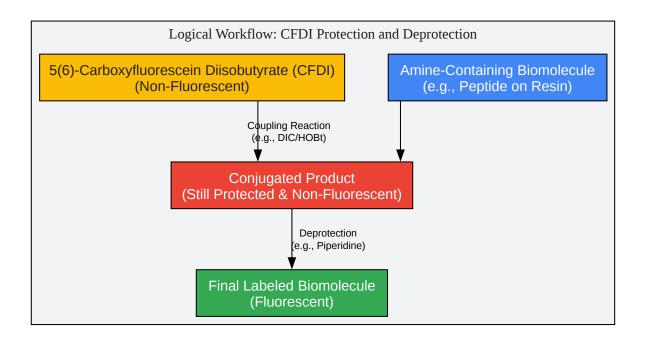
Property	Value	Condition	Reference
Excitation Maximum (λex)	492 nm	-	[4][5]
Emission Maximum (λem)	514 nm	-	[4][5]
Excitation Maximum (λex)	493 nm	-	[9]
Emission Maximum (λem)	517 nm	0.1 M Tris pH 8.0	[6][9]
Molar Extinction Coefficient (ε)	83,000 cm <sup>-1</sup> M <sup>-1</sup>	рН 9	[7][9]
UV/Vis Absorbance (λmax)	209, 225, 277 nm	-	[4][5]

## **Mechanism of Action and Application**

CFDI serves as a protected precursor for labeling biomolecules with carboxyfluorescein. The isobutyryl groups prevent the reactive hydroxyls on the xanthene core from participating in side reactions during conjugation, which is particularly important in automated solid-phase peptide synthesis (SPPS).

The general workflow involves coupling the carboxylic acid of CFDI to a primary amine on a target molecule (e.g., the N-terminus or a lysine side chain of a peptide). After successful conjugation, the isobutyryl groups are cleaved to reveal the fluorescent carboxyfluorescein moiety.





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Caption: Logical flow of CFDI from a non-fluorescent precursor to a fluorescent label.

# Experimental Protocols Labeling of Peptides with CFDI during Solid-Phase Synthesis

This protocol outlines the general steps for coupling **5(6)-Carboxyfluorescein Diisobutyrate** to a resin-bound peptide.

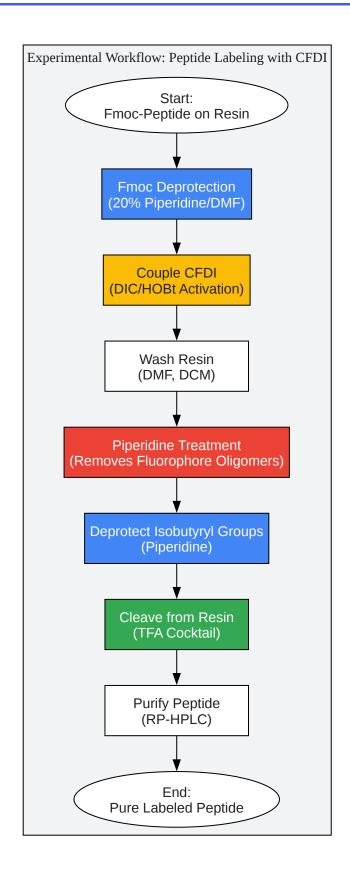
#### Methodology:

- Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
- Fmoc Deprotection: Remove the final N-terminal Fmoc protecting group using a solution of 20% piperidine in DMF.



- · Activation and Coupling:
  - Prepare a solution of **5(6)-Carboxyfluorescein Diisobutyrate** (CFDI).
  - In a separate vessel, pre-activate the CFDI using a carbodiimide coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an activating agent such as 1-hydroxybenzotriazole
     (HOBt) in a suitable solvent like N-Methyl-2-pyrrolidone (NMP) or DMF.
  - Add the activated CFDI solution to the peptide-resin.
  - Allow the coupling reaction to proceed for 60 minutes to several hours at room temperature with agitation.[10]
- Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.
- Removal of Oligomerized Fluorophore (Optional but Recommended): To remove any CFDI molecules that may have coupled to the hydroxyl groups of other conjugated CFDI molecules, treat the resin with 20% piperidine in DMF for 5-30 minutes.[10] This step cleaves the ester bond of the oligomerized fluorophore without removing the desired amide-linked label.
- Deprotection of Isobutyryl Groups: The isobutyryl groups can be removed on-resin by treatment with 20% piperidine immediately before cleavage from the resin.[1]
- Cleavage and Final Deprotection: Cleave the labeled peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
- Purification: Purify the fluorescently labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).





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Caption: Step-by-step workflow for labeling peptides with CFDI on a solid support.



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